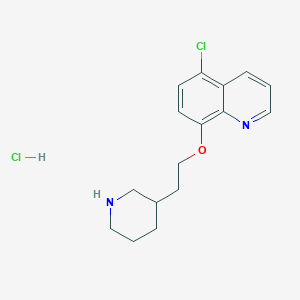

5-Chloro-8-quinolinyl 2-(3-piperidinyl)ethyl ether hydrochloride

Description

Introduction to 5-Chloro-8-quinolinyl 2-(3-piperidinyl)ethyl ether hydrochloride

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of quinoline chemistry, which traces its origins to the pioneering work of Friedlieb Ferdinand Runge in 1834. Runge first isolated quinoline from coal tar, initially calling it "leukol" meaning "white oil" in Greek, marking the beginning of systematic quinoline research. This foundational discovery established the groundwork for subsequent developments in quinoline chemistry that would eventually lead to the synthesis of complex derivatives such as this compound.

The compound represents a modern synthetic achievement that builds upon decades of quinoline chemistry advancement. The integration of piperidine moieties into quinoline structures emerged from research efforts aimed at enhancing the biological and pharmaceutical properties of quinoline derivatives. Scientists recognized that the introduction of piperidine as a heterocyclic structure in antimalarial quinoline analogues was underinvestigated compared to other heterocycles such as triazine, triazole, and pyrimidine, leading to focused research efforts on quinoline-piperidine hybrid compounds. The development of this specific compound reflects the systematic approach to drug design that characterizes contemporary medicinal chemistry, where structural modifications are strategically implemented to achieve desired molecular properties.

The synthetic pathways leading to compounds like this compound evolved from classical quinoline synthesis methods established in the late 19th and early 20th centuries. The historical progression from simple quinoline isolation to complex derivative synthesis demonstrates the remarkable advancement in organic synthetic methodology and the increasing sophistication of structure-activity relationship understanding in pharmaceutical chemistry.

Significance in Chemical Research

This compound holds substantial significance in contemporary chemical research due to its unique structural features and potential applications in medicinal chemistry. The compound represents an important class of quinoline-piperidine derivatives that have demonstrated promising biological activities, particularly in antimicrobial and anticancer research applications. Research findings indicate that quinoline-piperidine compounds display nanomolar activities against various biological targets, highlighting their potential as lead compounds in drug development programs.

The structural design of this compound incorporates several key features that contribute to its research significance. The presence of both quinoline and piperidine rings provides a molecular framework that can interact with diverse biological targets through multiple binding modes. The chloro substituent at the 5-position of the quinoline ring and the ether linkage connecting the quinoline and piperidine moieties represent strategic modifications that can influence the compound's pharmacological properties. These structural elements have been shown to affect factors such as metabolic stability, bioavailability, and target selectivity in related quinoline derivatives.

Contemporary research on quinoline derivatives has revealed their importance across multiple scientific disciplines, including materials science, catalysis, and pharmaceutical chemistry. The synthesis of quinoline derivatives through multicomponent reactions has emerged as an efficient and versatile strategy in organic synthesis, offering advantages such as high atom economy and the ability to incorporate structural diversity into final products. This compound exemplifies the type of complex molecular architecture that can be achieved through modern synthetic methodologies, contributing to the continued expansion of chemical space available for biological evaluation.

The significance of this compound in chemical research is further enhanced by its potential as a synthetic intermediate for the development of related compounds with optimized properties. Structure-activity relationship studies of quinoline-piperidine derivatives have provided valuable insights into the molecular features that govern biological activity, enabling rational drug design approaches.

Nomenclature and Classification

International Union of Pure and Applied Chemistry Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for this compound follows established conventions for complex heterocyclic molecules containing multiple ring systems and functional groups. The systematic name this compound accurately describes the molecular structure by identifying the quinoline core with chloro substitution at position 5, the piperidine ring attachment at position 3, and the ethyl ether linkage connecting these two heterocyclic systems.

According to International Union of Pure and Applied Chemistry nomenclature principles, the compound name begins with the quinoline ring system as the parent structure, designated as "quinolinyl" to indicate its function as a substituent in the larger molecular framework. The "5-Chloro" designation specifies the position and nature of halogen substitution on the quinoline ring, while "8-quinolinyl" indicates the position where the ether linkage is attached to the quinoline system. The "2-(3-piperidinyl)ethyl" portion describes the connecting chain and the piperidine ring attachment point, with the number 3 indicating the specific carbon position on the piperidine ring where the ethyl chain is connected.

The "ether" designation in the name reflects the oxygen-containing linkage between the quinoline and piperidine portions of the molecule, while "hydrochloride" indicates the salt form of the compound. This systematic approach to nomenclature ensures that the chemical name provides a complete and unambiguous description of the molecular structure, enabling accurate identification and communication among researchers.

The International Union of Pure and Applied Chemistry naming system for this compound demonstrates the sophisticated level of chemical nomenclature required for complex pharmaceutical molecules, where precise structural description is essential for regulatory approval and scientific communication.

Common Synonyms and Alternate Names

The compound this compound is known by several synonyms and alternate names that reflect different aspects of its chemical structure and various naming conventions used in chemical databases and literature. These alternative names include 5-Chloro-8-(2-(piperidin-3-yl)ethoxy)quinoline hydrochloride, which emphasizes the ether oxygen and provides a different perspective on the structural connectivity.

Another commonly used synonym is 5-chloro-8-(2-piperidin-3-ylethoxy)quinoline; hydrochloride, which uses semicolon notation to separate the base molecule from its salt form. The variation 5-Chloro-8-quinolinyl 2-(3-piperidinyl)ethylether hydrochloride demonstrates slight differences in spacing and formatting that may appear in different chemical databases. Additional synonyms include 5-Chloro-8-(2-(piperidin-3-yl)ethoxy)quinolinehydrochloride, where the hydrochloride portion is written as a single word.

Chemical suppliers and databases sometimes use abbreviated or simplified names such as "5-Chloro-8-quinolinyl 2-(3-piperidinyl)ethylether hydrochloride" which maintains the essential structural information while using slightly different formatting conventions. These naming variations reflect the complexity of chemical nomenclature systems and the need for multiple approaches to describe the same molecular entity across different contexts and applications.

The existence of multiple synonyms for this compound highlights the importance of using standardized chemical identifiers such as Chemical Abstracts Service registry numbers to ensure accurate identification across different naming systems and databases. Each synonym provides a valid description of the molecular structure while emphasizing different aspects of the chemical connectivity and functional group arrangements.

Registry Numbers and Database Identifiers

This compound is registered in major chemical databases with specific identifier numbers that ensure accurate identification and tracking across different information systems. The primary Chemical Abstracts Service registry number for this compound is 1220017-38-8, which serves as the definitive identifier in chemical literature and regulatory documentation. Additionally, an alternate Chemical Abstracts Service number 74050-96-7 has been associated with this compound in some database entries, potentially reflecting different registration pathways or structural interpretations.

The PubChem database, maintained by the National Center for Biotechnology Information, provides additional identification numbers for related compounds in this chemical family. The molecular descriptor number MFCD13560179 serves as another unique identifier used in chemical inventory and supply chain management systems. These database identifiers are essential for accurate chemical identification, particularly given the complex nature of the compound name and the existence of multiple synonyms.

The SMILES (Simplified Molecular Input Line Entry System) representation ClC1=C2C=CC=NC2=C(OCCC3CNCCC3)C=C1.[H]Cl provides a text-based molecular structure description that enables computational analysis and database searching. This standardized representation ensures consistent molecular structure communication across different software systems and research platforms.

Related Quinoline Derivatives

Structural Families and Classifications

This compound belongs to a diverse family of quinoline derivatives that share common structural features while exhibiting distinct pharmacological and chemical properties. The compound represents part of the quinoline-piperidine hybrid class, which combines the aromatic quinoline heterocycle with saturated piperidine rings through various linker systems. This structural family includes closely related compounds such as 5-Chloro-8-quinolinyl 2-(4-piperidinyl)ethyl ether hydrochloride, which differs only in the position of attachment on the piperidine ring.

The broader quinoline derivative family encompasses multiple structural classifications based on substitution patterns and functional group modifications. Chloroquinoline derivatives represent a significant subclass characterized by halogen substitution at various positions on the quinoline ring system. These compounds often exhibit enhanced biological activity compared to unsubstituted quinoline analogs, with the chloro substituent contributing to improved target binding affinity and metabolic stability. The 8-position substitution pattern seen in this compound represents a specific structural motif that has been extensively explored in medicinal chemistry applications.

Related compounds in this structural family include 5-Chloro-8-(3-piperidinylmethoxy)quinoline hydrochloride, which features a methoxy linkage instead of the ethoxy bridge. The 5-Chloro-8-(2-piperidin-4-ylethoxy)quinoline system represents another structural variant where the piperidine attachment point differs. These structural relationships demonstrate the systematic approach used in pharmaceutical chemistry to explore structure-activity relationships through systematic molecular modifications.

Quinoline-piperidine derivatives have been classified based on their biological activities, with antimalarial, antibacterial, and anticancer properties representing major therapeutic categories. The ether linkage connecting the quinoline and piperidine systems represents a critical structural feature that influences the overall molecular conformation and biological activity profile. Structure-activity relationship studies have demonstrated that the ether linkage between quinoline and piperidine moieties is critical to inhibitory activity in related compounds.

Evolutionary Development of Quinoline Chemistry

The evolutionary development of quinoline chemistry from its historical origins to modern synthetic applications represents one of the most significant progressions in heterocyclic chemistry. The initial discovery of quinoline by Runge in 1834 from coal tar marked the beginning of systematic investigation into this important class of heterocyclic compounds. Early research focused on understanding the basic chemical properties and structural characteristics of quinoline, with subsequent developments leading to the identification of naturally occurring quinoline alkaloids such as quinine.

The development of synthetic methodologies for quinoline derivatives progressed through several distinct phases, beginning with classical approaches such as the Skraup synthesis, which enabled laboratory-scale preparation of quinoline for the first time. The Friedländer synthesis, described in 1882, provided one of the most convenient procedures for preparing quinoline scaffolds through condensation of 2-aminobenzaldehydes with ketones. These foundational synthetic methods established the framework for subsequent developments in quinoline chemistry.

The 20th century witnessed significant advances in quinoline chemistry driven by pharmaceutical applications, particularly in antimalarial drug development. The total synthesis of quinine, achieved by Robert Burns Woodward and William Doering in 1944, represented a milestone in organic chemistry and demonstrated the feasibility of complex quinoline derivative synthesis. This achievement catalyzed further research into quinoline-based pharmaceuticals and established structure-activity relationship principles that continue to guide modern drug development efforts.

Contemporary quinoline chemistry has evolved to incorporate sophisticated synthetic strategies such as multicomponent reactions, which enable efficient construction of complex molecular architectures in single synthetic steps. The development of quinoline-piperidine hybrid compounds like this compound represents the current state of quinoline chemistry, where rational drug design principles guide the creation of molecules with specific biological properties. Modern synthetic approaches emphasize atom economy, functional group tolerance, and the ability to introduce structural diversity to optimize pharmacological profiles.

The evolutionary trajectory of quinoline chemistry demonstrates the progression from natural product isolation to sophisticated synthetic methodology development, ultimately enabling the creation of complex pharmaceutical agents with tailored biological activities. This evolution continues to drive innovation in medicinal chemistry, with quinoline derivatives remaining among the most important classes of bioactive compounds in pharmaceutical research and development.

Properties

IUPAC Name |

5-chloro-8-(2-piperidin-3-ylethoxy)quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O.ClH/c17-14-5-6-15(16-13(14)4-2-9-19-16)20-10-7-12-3-1-8-18-11-12;/h2,4-6,9,12,18H,1,3,7-8,10-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMGNCSSASSVRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCOC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Skraup Cyclization Using 4-Chloro-2-aminophenol and 4-Chloro-2-nitrophenol

This classical method involves the cyclization of 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol with glycerol and concentrated sulfuric acid. The reaction yields 5-chloro-8-hydroxyquinoline but suffers from several drawbacks:

- Vigorous reaction between sulfuric acid and glycerol generates methacrylaldehyde, which polymerizes into tar, reducing yield and complicating purification.

- The reaction is difficult to control due to heat release and side reactions.

- The formation of tar and spent acid complicates downstream processing and environmental management.

An improved method introduces boric acid and a water-immiscible organic solvent (boiling point >120 °C) into the reaction mixture to mitigate these issues. Boric acid moderates the formation of acrolein (a tar precursor), and the organic solvent prevents condensation of 4-chloro-2-nitrophenol on reactor walls, enhancing yield and safety.

| Parameter | Range/Value |

|---|---|

| Molar ratio 4-chloro-2-aminophenol : 4-chloro-2-nitrophenol | 2 : 1 |

| Molar ratio 4-chloro-2-aminophenol : glycerol | 1 : 1.8–1.9 |

| Molar ratio boric acid : 4-chloro-2-aminophenol | 0.1–0.4 : 1 (preferably 0.3–0.4 : 1) |

| Temperature for sulfuric acid addition | 110–140 °C |

| Reaction temperature during distillation | 150 °C |

- Mix 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol, boric acid, water, and organic solvent in reactor.

- Heat mixture, add concentrated sulfuric acid dropwise at 110–140 °C.

- Distill off water and organic solvent while maintaining 150 °C until reaction completion.

- Adjust pH to neutral, filter/centrifuge to isolate crude solid.

- Dissolve crude solid in hydrochloric acid, decolorize with activated carbon.

- Add water-soluble chloride salt (e.g., sodium chloride) to precipitate purified solid.

- Neutralize, filter, press, and dry to obtain purified 5-chloro-8-hydroxyquinoline.

This method improves yield, reduces tar formation, enhances safety, and is amenable to industrial scale-up.

Hydrochloric Acid-Mediated Cyclization Using Methacrylaldehyde

An alternative approach replaces glycerol with methacrylaldehyde as the cyclization agent and uses hydrochloric acid as solvent. This method avoids the problematic reaction between sulfuric acid and glycerol that generates tar.

- Reduced tar formation due to elimination of methacrylaldehyde generation in situ.

- Controlled heat release, simplifying reaction control.

- Avoids sulfonation side reactions, improving product purity.

- Higher yield and safer reaction conditions.

- Easier industrial application.

| Parameter | Range/Value |

|---|---|

| Molar ratio 4-chloro-2-aminophenol : 4-chloro-2-nitrophenol | 2 : 0.8–1.2 (preferably 2 : 0.95–1.05) |

| Molar ratio 4-chloro-2-aminophenol : methacrylaldehyde | 2 : 2.8–3.6 (preferably 2 : 3–3.4) |

| Hydrochloric acid concentration | 15–35% (preferably 25–30%) |

| Auxiliary agent (e.g., glacial acetic acid) molar ratio to 4-chloro-2-aminophenol | 1 : 4–5 (preferably 1 : 2–4) |

- Dissolve 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol in hydrochloric acid with stirring and heating.

- Prepare a mixture of methacrylaldehyde and glacial acetic acid.

- Add the methacrylaldehyde-acetic acid mixture dropwise to the reaction solution under controlled temperature.

- Maintain reaction until completion.

- Isolate and purify the product by standard methods.

This method effectively addresses the challenges of the traditional Skraup cyclization and is suitable for fine chemical production.

| Feature | Skraup Cyclization with Glycerol and Sulfuric Acid | Hydrochloric Acid with Methacrylaldehyde |

|---|---|---|

| Raw materials | 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol, sulfuric acid | 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, methacrylaldehyde, hydrochloric acid |

| Reaction control | Difficult due to exothermic reaction and tar formation | Easier due to controlled addition and less side reactions |

| Tar formation | High, due to methacrylaldehyde polymerization | Low, methacrylaldehyde added directly |

| By-products | Sulfonation impurities possible | Minimal impurities |

| Environmental impact | Large amount of spent acid and tar waste | Reduced waste, easier acid recovery |

| Industrial scalability | Challenging without additives | More amenable to scale-up |

| Yield | Moderate to high with additives | Higher yield and purity |

- The addition of boric acid in the Skraup method reduces acrolein formation, which is responsible for tar generation, thus increasing yield and safety.

- Use of a high-boiling, water-immiscible organic solvent prevents deposition of nitrophenol on reactor walls, improving operational ease.

- The hydrochloric acid method with methacrylaldehyde avoids the vigorous reaction between sulfuric acid and glycerol, which is the main cause of heat release and tar.

- The molar ratios and reaction temperatures are critical for optimizing yield and purity.

- Purification involving dissolution in hydrochloric acid, activated carbon decolorization, and precipitation with water-soluble chloride salts (e.g., sodium chloride) provides high purity 5-chloro-8-hydroxyquinoline suitable for further synthesis.

The preparation of 5-chloro-8-quinolinyl 2-(3-piperidinyl)ethyl ether hydrochloride relies heavily on the efficient synthesis of 5-chloro-8-hydroxyquinoline. Two main preparation methods exist:

- The improved Skraup cyclization method with boric acid and organic solvent additives addresses traditional drawbacks such as tar formation and reaction control issues.

- The hydrochloric acid-mediated cyclization using methacrylaldehyde as a raw material offers superior control, reduced impurities, and better industrial applicability.

Both methods provide pathways to high-purity intermediates essential for synthesizing the target compound, with the latter method showing particular promise for safer, scalable production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-quinolinyl 2-(3-piperidinyl)ethyl ether hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the quinoline ring.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, alkyl halides.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Pharmaceuticals

5-Chloro-8-quinolinyl 2-(3-piperidinyl)ethyl ether hydrochloride is under investigation for its antimicrobial and anticancer properties. Research indicates that it exhibits significant activity against various microbial strains, suggesting its potential as a new antimicrobial agent. Additionally, derivatives of this compound have shown cytotoxic effects on cancer cells, making it a candidate for therapeutic development in oncology.

Chemical Research

This compound serves as a building block for synthesizing more complex molecules. It is utilized in the development of new chemical entities and materials due to its reactivity and ability to undergo various transformations, such as oxidation and nucleophilic substitutions.

Biological Studies

In biological research, the compound is employed as a probe in biochemical assays to study cellular pathways and interactions. Its ability to bind to specific enzymes and receptors allows researchers to explore its mechanisms of action and optimize its efficacy for therapeutic use .

Case Studies

- Antimicrobial Activity : A study demonstrated the effectiveness of this compound against resistant strains of bacteria, highlighting its potential role in developing new antibiotics.

- Cytotoxicity in Cancer Cells : Research indicated that derivatives of this compound exhibited selective cytotoxicity towards various cancer cell lines, suggesting further exploration for therapeutic applications.

Mechanism of Action

The mechanism of action of 5-Chloro-8-quinolinyl 2-(3-piperidinyl)ethyl ether hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Key Observations :

- Structural Diversity: The target compound’s ether-linked piperidinyl group contrasts with sulfonamide (H-series) or hydrazino () substituents, which may alter target selectivity. For example, H-series inhibitors are well-documented as kinase inhibitors due to their sulfonamide moieties , whereas the target compound’s ether linkage could enhance membrane permeability.

- Synthetic Complexity: The synthesis of 5-substituted quinoline ethers often requires stringent anhydrous conditions to minimize hydrolysis by-products , whereas H-series inhibitors involve simpler sulfonamide coupling .

- Biological Activity: The AM-AQ copolymers demonstrate antibacterial efficacy linked to hydrolytic release of 5-chloro-8-hydroxyquinoline (HQ), suggesting that the target compound’s ether bond may similarly influence bioavailability and sustained release .

Physicochemical and Pharmacokinetic Properties

- Solubility: Copolymers with less than 2 mol% 5-chloro-8-quinolinyl acrylate (AQ) are water-soluble, whereas the target compound’s piperidinyl ether likely reduces solubility compared to sulfonamide derivatives .

- Stability : Hydrolysis of AM-AQ copolymers follows pseudo-first-order kinetics, releasing HQ faster in low-AQ copolymers . By contrast, the target compound’s ether bond may confer greater stability under physiological conditions.

Biological Activity

5-Chloro-8-quinolinyl 2-(3-piperidinyl)ethyl ether hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 327.25 g/mol. Its structure includes:

- Quinoline ring : A bicyclic aromatic compound known for its pharmacological properties.

- Chloro group : Enhances reactivity and biological activity.

- Piperidinyl ether group : Contributes to its interaction with biological targets.

The functional groups present in this compound allow for significant chemical reactivity, including nucleophilic substitutions and potential interactions with various biomolecules.

Biological Activity Overview

Research indicates that this compound exhibits considerable antimicrobial and anticancer properties. The following sections summarize key findings regarding its biological activities.

Antimicrobial Activity

Studies have demonstrated the compound's efficacy against a range of microbial strains, indicating its potential as a new antimicrobial agent. The mechanism of action appears to involve the inhibition of essential microbial enzymes and pathways, leading to cell death or growth inhibition .

Table 1: Antimicrobial Efficacy

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, highlighting its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cancer cell proliferation.

Key Findings:

- Cytotoxicity : The compound showed significant cytotoxic effects on various cancer cell lines with IC50 values ranging from 0.59 to 1.52 µM .

- Mechanism of Action : It appears to exert its effects by targeting NADP-dependent quinone oxidoreductase (NQO1), which is crucial for cellular redox balance and apoptosis induction .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.59 | NQO1 inhibition |

| A549 | 5.00 | ERK pathway modulation |

| MCF-7 | 1.20 | Apoptosis induction |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Study on Antimicrobial Efficacy :

- Conducted by researchers at [Institution Name], this study evaluated the antimicrobial activity against multi-drug resistant strains, showcasing promising results that suggest further development into clinical applications.

- Cytotoxic Effects on Cancer Cells :

-

Neuroprotective Properties :

- Preliminary studies indicate potential neuroprotective effects, suggesting applications in treating neurodegenerative diseases through modulation of specific signaling pathways .

Q & A

Q. Table 1: Synthesis Optimization Parameters

Advanced Question: How can researchers address contradictory data in spectroscopic analysis when characterizing this compound?

Methodological Answer:

Contradictions in spectroscopic data often arise from impurities or structural isomers. For example, IR and UV spectra may show unexpected peaks due to residual solvents or hydrolysis by-products. To resolve this:

Cross-validate with multiple techniques : Combine nuclear magnetic resonance (NMR) with high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups.

Compare with standards : Synthesize or procure a reference standard for direct spectral comparison.

Isolate by-products : Use preparative chromatography to separate impurities and analyze them individually .

Evidence highlights that even small deviations in synthetic conditions (e.g., moisture exposure) can alter spectral profiles, emphasizing the need for rigorous drying and inert handling .

Basic Question: What are the standard analytical methods for verifying the purity of this compound?

Methodological Answer:

The compound’s purity is typically confirmed using:

- Gas Chromatography (GC) : Detects volatile impurities and quantifies yield.

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., ether linkages, piperidine rings) via characteristic absorption bands.

- Ultraviolet Spectroscopy (UV) : Confirms aromatic quinoline absorption (~270–310 nm) .

For advanced verification, elemental analysis (e.g., C, H, N content) is recommended to match theoretical and observed values .

Advanced Question: How can researchers mitigate by-product formation during etherification reactions involving 5-chloromethyl-8-quinolinol hydrochloride?

Methodological Answer:

By-products often stem from hydrolysis of the chloromethyl group. Mitigation strategies include:

Anhydrous conditions : Use rigorously dried solvents and reagents (e.g., molecular sieves for alcohols) .

Reaction monitoring : Employ thin-layer chromatography (TLC) or in-situ IR to detect early-stage by-products.

Optimized stoichiometry : Limit excess alcohol to reduce side reactions.

Selective quenching : Add aqueous workup steps to isolate hydrophilic by-products (e.g., hydrolyzed quinolinol derivatives) .

Evidence from similar etherification reactions shows that yields drop to ~64% even with optimized protocols, underscoring the challenge of competing hydrolysis pathways .

Basic Question: What storage conditions are recommended for this compound?

Methodological Answer:

Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation. Avoid exposure to moisture, as the hydrochloride salt is hygroscopic. Desiccants like silica gel should be used in storage environments .

Advanced Question: How can degradation products of this compound be identified and quantified?

Methodological Answer:

Degradation studies require:

Forced degradation : Expose the compound to heat, light, or humidity and analyze products via liquid chromatography-mass spectrometry (LC-MS).

Stability-indicating methods : Develop HPLC protocols with UV/Vis or charged aerosol detection (CAD) to separate and quantify degradation products.

Structural elucidation : Use tandem MS (MS/MS) and NMR to identify breakdown pathways (e.g., cleavage of the ether bond or piperidine ring oxidation) .

Basic Question: What role does the piperidine moiety play in the compound’s reactivity?

Methodological Answer:

The 3-piperidinyl group contributes to both steric and electronic effects:

- Steric hindrance : Influences reaction rates in further substitutions or condensations.

- Basicity : The amine in piperidine can participate in acid-base reactions, affecting solubility in aqueous media.

- Coordination chemistry : Piperidine’s lone pairs may interact with metal catalysts in cross-coupling reactions .

Advanced Question: How can computational modeling aid in predicting the compound’s behavior in novel reactions?

Methodological Answer:

Density functional theory (DFT) calculations can:

Predict reaction pathways (e.g., ether bond stability under acidic conditions).

Optimize synthetic routes by simulating transition states and energy barriers.

Model intermolecular interactions (e.g., binding to biological targets).

Software like Gaussian or ORCA, combined with crystallographic data from analogs (e.g., PubChem entries), enhances accuracy .

Basic Question: What safety precautions are essential when handling this compound?

Methodological Answer:

- Use gloves, goggles, and lab coats to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of hydrochloride vapors.

- Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Question: How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

Modify the quinoline ring : Introduce substituents (e.g., halogens, methyl groups) at positions 5 or 7 to alter electronic properties.

Vary the ether linkage : Replace the ethyl spacer with longer alkyl chains or rigid aromatic groups.

Functionalize the piperidine : Explore N-alkylation or oxidation to lactams for polarity modulation.

Evidence from 8-quinolinol derivatives suggests that such modifications can enhance biological activity or solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.